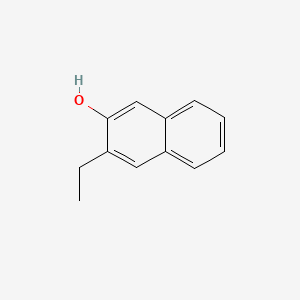

2-Naphthol, 3-ethyl-

Description

Position within Naphthol Chemistry and Derivative Synthesis

The chemistry of 3-ethyl-2-naphthol is intrinsically linked to that of 2-naphthol (B1666908) (or β-naphthol), a versatile and economically important starting material in organic synthesis. fardapaper.irchemicalbook.com 2-Naphthol is an electron-rich aromatic compound with multiple reactive sites, making it a valuable precursor for a wide array of more complex molecules. fardapaper.irchemicalbook.com Its applications are extensive, ranging from the production of dyes and pigments to pharmaceuticals, perfumes, and antioxidants. nih.govatamanchemicals.com

3-Ethyl-2-naphthol is a direct derivative of 2-naphthol and can be synthesized through the alkylation of the parent molecule. One documented method involves the gas-phase alkylation of 2-naphthol with ethanol (B145695) in the presence of a composite H-mordenite catalyst containing zirconium, nickel, and sulfur. azjm.org This reaction yields a mixture of products, including 3-ethyl-2-naphthol alongside other isomers like 1-ethyl- and 4-ethyl-2-naphthols, and the O-alkylated product, 2-ethoxynaphthalene (B165321). azjm.org

The synthesis of substituted naphthols like 3-ethyl-2-naphthol is part of a broader effort in organic chemistry to create novel derivatives with specific properties. Naphthols are key precursors in the synthesis of various heterocyclic compounds such as xanthenes, chromenes, and furans, often through multicomponent reactions. fardapaper.irchemicalbook.com For instance, 2-naphthol is famously used to synthesize BINOL (1,1'-bi-2-naphthol), a chiral ligand crucial in asymmetric catalysis. atamanchemicals.com It is also a precursor to Sudan dyes, which are arylazo-substituted naphthols. atamanchemicals.com The study of 3-ethyl-2-naphthol and its synthesis, therefore, fits within the fundamental practice of modifying common chemical scaffolds to explore new chemical space and potential applications.

Table 1: Physicochemical Properties of 3-Ethyl-2-Naphthol

| Property | Value |

|---|---|

| IUPAC Name | 3-ethylnaphthalen-2-ol nih.gov |

| CAS Number | 17324-05-9 nih.gov |

| Molecular Formula | C₁₂H₁₂O nih.gov |

| Molecular Weight | 172.22 g/mol nih.gov |

| Synonyms | 2-Naphthol, 3-ethyl-; 3-Ethyl-2-naphthalenol nih.gov |

Data sourced from PubChem. nih.gov

Scope and Significance of Academic Inquiry into 3-Ethyl-2-Naphthol Systems

Academic research specifically focused on 3-ethyl-2-naphthol is primarily centered on its synthesis and characterization. The investigation into the catalytic alkylation of 2-naphthol with ethanol provides the most detailed insights into the formation of this compound. azjm.org

In a study by Aghayev et al., the alkylation reaction was performed in a gas-phase flow reactor. The research explored how reaction parameters such as temperature, volume velocity, and the molar ratio of reactants influenced the product distribution. The analysis of the reaction products confirmed the formation of 3-ethyl-2-naphthol among other ethylated naphthols and naphthalene (B1677914) derivatives. azjm.org This type of research is significant as it aims to develop selective and efficient catalytic processes for producing specific chemical intermediates. The ability to control the regioselectivity of the alkylation of 2-naphthol is a key challenge, and studies like this contribute to the fundamental understanding of catalytic mechanisms on solid acid catalysts like H-mordenite.

Table 2: Product Distribution in the Alkylation of 2-Naphthol with Ethanol

| Product | Selectivity (%) |

|---|---|

| 2-Ethoxynaphthalene | Varies with conditions |

| 1-Ethyl-2-naphthol | Up to 87.0% under specific conditions azjm.org |

| 3-Ethyl-2-naphthol | Identified as a product azjm.org |

| 4-Ethyl-2-naphthol | Identified as a product azjm.org |

| Diethylnaphthols | By-product |

| Naphthalene | By-product |

| Ethyl derivatives of Naphthalene | By-products |

Data based on research by Aghayev, A. A., et al. azjm.org The study focused on optimizing conditions for 2-ethoxynaphthalene and 1-ethyl-2-naphthol but identified 3-ethyl-2-naphthol as part of the product mixture.

While dedicated studies on the applications of 3-ethyl-2-naphthol are not widely reported, the academic significance lies in its position as a model compound within the broader investigation of electrophilic substitution on the naphthol ring system. The research provides valuable data for chemists working on the synthesis of functionalized aromatic compounds, which are foundational to materials science, medicinal chemistry, and the chemical industry at large.

Structure

3D Structure

Properties

CAS No. |

17324-05-9 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-ethylnaphthalen-2-ol |

InChI |

InChI=1S/C12H12O/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h3-8,13H,2H2,1H3 |

InChI Key |

ZJBZNNMDSRPZNP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C=C1O |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 3 Ethyl 2 Naphthol

Detailed Reaction Mechanism Studies in Alkylation Processes

The alkylation of 2-naphthol (B1666908), a key reaction for introducing alkyl groups onto the naphthalene (B1677914) ring, typically proceeds via electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions, the nature of the alkylating agent, and the catalyst employed.

Electrophilic Substitution Mechanisms Leading to Ethylnaphthols

The introduction of an ethyl group onto the 2-naphthol ring system is a classic example of a Friedel-Crafts alkylation reaction. The mechanism involves the generation of an electrophile, typically an ethyl carbocation or a polarized complex, which then attacks the electron-rich naphthalene ring.

The generally accepted mechanism for electrophilic aromatic substitution on 2-naphthol involves the following steps:

Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid, the ethylating agent (e.g., ethyl halide, ethanol (B145695), or ethene) forms a highly reactive ethyl carbocation (CH₃CH₂⁺) or a polarized complex that acts as the electrophile.

Nucleophilic Attack: The π-electron system of the 2-naphthol ring, activated by the electron-donating hydroxyl group, acts as a nucleophile and attacks the electrophile. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the counter-ion of the catalyst (e.g., AlCl₄⁻), abstracts a proton from the carbon atom to which the ethyl group has attached. This step restores the aromaticity of the naphthalene ring, yielding the ethylnaphthol product.

The hydroxyl group at the C2 position of 2-naphthol is a powerful activating group and an ortho-, para-director. In the case of 2-naphthol, the positions ortho to the hydroxyl group are C1 and C3, while the para-position is C4. Electron density calculations and experimental evidence overwhelmingly show that electrophilic attack is most favored at the C1 position due to the formation of a more stable arenium ion intermediate where the positive charge can be delocalized over both rings without disrupting the aromaticity of the adjacent benzene ring. study.comstackexchange.com

The formation of 3-ethyl-2-naphthol is, therefore, not the kinetically favored product in a standard Friedel-Crafts alkylation. Its formation would likely require specific catalysts or reaction conditions that overcome the inherent preference for C1 substitution.

| Step | Description | Key Intermediates |

| 1 | Formation of the ethyl electrophile from an ethylating agent and a catalyst. | Ethyl carbocation (CH₃CH₂⁺) or polarized complex. |

| 2 | Nucleophilic attack of the 2-naphthol π-system on the electrophile. | Resonance-stabilized arenium ion (sigma complex). |

| 3 | Deprotonation to restore aromaticity. | Ethylnaphthol product. |

Catalytic Site Interactions and Reaction Pathways

The choice of catalyst plays a crucial role in determining the reaction pathway and the regioselectivity of the alkylation of 2-naphthol. While traditional Lewis acids like AlCl₃ often lead to a mixture of products and potential polyalkylation, solid acid catalysts such as zeolites have been investigated for their shape-selective properties.

Zeolites are microporous aluminosilicates with well-defined pore structures and acidic sites (both Brønsted and Lewis). These properties can influence the regioselectivity of alkylation reactions by sterically controlling the access of the reactants to the active sites and the orientation of the transition states within the pores.

For the formation of 3-ethyl-2-naphthol, a catalyst with specific pore dimensions and active site distribution would be necessary to favor the formation of the sterically more hindered C3-alkylated product over the electronically favored C1-alkylated product. The reaction mechanism within a zeolite catalyst can be described as follows:

Adsorption: The 2-naphthol and the ethylating agent (e.g., ethanol or ethene) adsorb onto the surface and diffuse into the pores of the zeolite.

Activation: A Brønsted acid site on the zeolite protonates the ethylating agent to generate the ethyl carbocation.

Shape-Selective Alkylation: The transition state for the alkylation at the C3 position must be sterically accommodated within the zeolite pores. The catalyst's pore structure would need to hinder the formation of the transition state leading to the C1 product.

Desorption: The 3-ethyl-2-naphthol product desorbs from the catalyst surface and diffuses out of the pores.

Research on the alkylation of 2-naphthol with larger alkylating groups has shown that shape-selectivity can be achieved. However, for a small group like ethyl, achieving high selectivity for the 3-position remains a significant synthetic challenge.

| Catalyst Type | Potential Role in 3-Ethyl-2-Naphthol Synthesis |

| Lewis Acids (e.g., AlCl₃) | Generally favor the thermodynamically and kinetically preferred 1-ethyl-2-naphthol. |

| Brønsted Acids (e.g., H₂SO₄) | Similar to Lewis acids, likely to yield predominantly the C1-substituted product. |

| Zeolites (e.g., ZSM-5, Beta) | Offer the potential for shape-selectivity, which could theoretically favor the formation of 3-ethyl-2-naphthol if the pore structure sterically disfavors C1 alkylation. |

Exploration of Reaction Pathways for 3-Ethyl-2-Naphthol Functionalization

Once formed, 3-ethyl-2-naphthol possesses two main reactive sites for further functionalization: the hydroxyl group and the aromatic ring. The presence of both the hydroxyl and ethyl groups influences the reactivity and regioselectivity of subsequent reactions.

Reactions at the Hydroxyl Group:

Etherification: The phenolic hydroxyl group can be readily converted into an ether via the Williamson ether synthesis. This involves deprotonation with a base to form the corresponding naphthoxide, followed by nucleophilic attack on an alkyl halide.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base would lead to the formation of the corresponding esters.

Reactions on the Aromatic Ring:

Further electrophilic substitution on the 3-ethyl-2-naphthol ring would be directed by both the activating hydroxyl group and the weakly activating ethyl group. The hydroxyl group is the dominant directing group.

Halogenation: Introduction of a halogen (e.g., Br, Cl) would be expected to occur at the C1 position, which is the most activated and sterically accessible position ortho to the powerful hydroxyl directing group.

Nitration: Nitration using a mixture of nitric and sulfuric acid would also be expected to yield the 1-nitro-3-ethyl-2-naphthol as the major product.

Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to substitution at the C1 position.

Further Alkylation/Acylation: Friedel-Crafts reactions would be directed to the C1 position, although steric hindrance from the adjacent ethyl group might influence the reaction rate and yield.

The exploration of these functionalization pathways is largely theoretical in the absence of specific literature on the reactions of 3-ethyl-2-naphthol. However, the principles of electrophilic aromatic substitution and the known directing effects of hydroxyl and alkyl groups provide a strong basis for predicting the outcomes of such reactions.

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂/FeBr₃ | 1-Bromo-3-ethyl-2-naphthol |

| Nitration | HNO₃/H₂SO₄ | 3-Ethyl-1-nitro-2-naphthol |

| Sulfonation | Fuming H₂SO₄ | 3-Ethyl-2-hydroxy-1-naphthalenesulfonic acid |

| Acetylation | CH₃COCl/AlCl₃ | 1-Acetyl-3-ethyl-2-naphthol |

Coordination Chemistry and Metal Complexation of 3 Ethyl 2 Naphthol

Ligand Characteristics of 3-Ethyl-2-Naphthol

3-Ethyl-2-naphthol, as a derivative of 2-naphthol (B1666908), is anticipated to act as a monodentate or bridging ligand through its hydroxyl group. The fundamental ligand characteristics are rooted in the electronic and steric properties of the naphthol moiety, which are subtly modulated by the presence of the ethyl substituent at the 3-position.

The primary coordinating site of 3-ethyl-2-naphthol is the oxygen atom of the hydroxyl group. Upon deprotonation, the resulting naphtholate anion offers a hard donor site, making it suitable for coordination with a wide range of metal ions. The naphthyl ring system, with its delocalized π-electrons, influences the electronic properties of the coordinating oxygen atom.

The ethyl group at the 3-position introduces both electronic and steric effects. Electronically, as an alkyl group, it is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the naphthyl ring and, consequently, on the coordinating oxygen atom, potentially strengthening the metal-ligand bond compared to unsubstituted 2-naphthol.

Sterically, the ethyl group in the ortho position relative to the hydroxyl group can impose significant spatial constraints around the coordination site. This steric hindrance can influence the number of ligands that can coordinate to a single metal center and may affect the geometry of the resulting complex. This "ortho effect" is a well-known phenomenon in coordination chemistry that can lead to unique structural and reactivity patterns. orgsyn.org

Table 1: Inferred Ligand Characteristics of 3-Ethyl-2-Naphthol

| Feature | Description | Implication for Coordination |

|---|---|---|

| Coordinating Atom | Oxygen of the hydroxyl group | Forms a strong bond with a variety of metal ions upon deprotonation. |

| Donating Group | Naphtholate anion | Acts as a hard donor, favoring coordination with hard and borderline metal ions. |

| Electronic Effect of Ethyl Group | Weakly electron-donating (inductive effect) | May slightly enhance the basicity of the coordinating oxygen, potentially leading to stronger metal-ligand bonds. |

| Steric Effect of Ethyl Group | Introduces steric bulk near the coordination site | Can influence the coordination number of the metal center and the overall geometry of the complex, potentially favoring lower coordination numbers. |

| Backbone | Naphthalene (B1677914) ring | Provides a rigid and extended aromatic platform, which can participate in π-stacking interactions in the solid state. |

Formation and Characterization of Metal-Organic Complexes with 3-Ethyl-2-Naphthol

The formation of metal-organic complexes with 3-ethyl-2-naphthol is expected to follow synthetic routes similar to those employed for other naphthol-based ligands. These typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

The synthesis would likely involve the in-situ deprotonation of 3-ethyl-2-naphthol using a base, followed by the addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The choice of solvent is crucial and can influence the solubility of the reactants and the crystallinity of the resulting complex. acs.org

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: A key diagnostic tool would be the disappearance of the broad O-H stretching vibration of the free ligand and the appearance of new bands corresponding to the metal-oxygen bond upon complexation.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic absorption spectra upon coordination can provide insights into the nature of the metal-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the coordination site.

Table 2: Representative Characterization Data for a Hypothetical Metal Complex of 3-Ethyl-2-Naphthol (M-L₂)

| Technique | Expected Observation | Interpretation |

|---|---|---|

| IR Spectroscopy (cm⁻¹) | Disappearance of broad ν(O-H) band (~3200-3600 cm⁻¹). Appearance of new ν(M-O) band (~400-600 cm⁻¹). | Confirmation of deprotonation and coordination to the metal center. |

| ¹H NMR Spectroscopy (ppm) | Shift in the chemical shifts of the aromatic protons, particularly those closest to the hydroxyl group. | Indicates a change in the electronic environment of the ligand upon coordination. |

| UV-Vis Spectroscopy (nm) | Shift in the λmax of the ligand's π-π* transitions. Possible appearance of new charge-transfer bands. | Evidence of electronic interaction between the metal and the ligand. |

| Elemental Analysis (%) | Agreement between calculated and found percentages for C, H, and the metal. | Confirms the stoichiometry of the complex. |

| Single-Crystal X-ray Diffraction | Determination of bond lengths (e.g., M-O), bond angles, and coordination geometry. | Provides the definitive solid-state structure of the complex. |

Role of Metal Cations in Directing Supramolecular Architectures

The choice of the metal cation is a critical factor in determining the final supramolecular architecture of a coordination compound. rsc.org The inherent properties of the metal ion, such as its preferred coordination number, geometry, and size, in conjunction with the steric and electronic profile of the ligand, dictate the assembly of the resulting metal-organic framework. acs.org

Different metal cations can lead to a variety of supramolecular structures, from discrete molecules to one-, two-, or three-dimensional coordination polymers. mdpi.com For instance, metal ions that favor a tetrahedral geometry might lead to the formation of diamondoid networks, while those preferring octahedral coordination could result in the formation of layered or more complex three-dimensional structures. acs.org

In the case of 3-ethyl-2-naphthol, the steric bulk of the ethyl group is expected to play a significant role in influencing the packing of the complexes in the solid state. This could potentially hinder the formation of highly dense structures and might favor the formation of more open frameworks or discrete complexes. The interplay between the coordination preferences of the metal ion and the steric constraints of the ligand will ultimately govern the self-assembly process.

Table 3: Influence of Metal Cation Properties on Supramolecular Architectures with Naphthol-Based Ligands

| Metal Cation Property | Influence on Supramolecular Structure | Example with Related Ligands |

|---|---|---|

| Coordination Geometry | Dictates the directionality of the metal-ligand bonds and the overall topology of the network. | Tetrahedral metal ions can lead to diamondoid networks, while square planar ions can form 2D grids. |

| Ionic Radius | Affects the bond lengths and the ability to accommodate a certain number of ligands. | Larger cations may allow for higher coordination numbers and different packing arrangements. |

| Lewis Acidity | Influences the strength of the metal-ligand bond. | Harder Lewis acids will form stronger bonds with the hard oxygen donor of the naphtholate. |

| Presence of Ancillary Ligands | Co-ligands can block coordination sites and control the dimensionality of the resulting structure. | The use of bidentate capping ligands can lead to the formation of discrete binuclear complexes instead of extended polymers. |

Photophysical Properties and Supramolecular Architectures of 3 Ethyl 2 Naphthol Systems

Photochemistry of 3-Ethyl-2-Naphthol Derivatives

The photochemical behavior of 2-naphthol (B1666908) derivatives is a subject of significant interest due to their potential applications in designing photoresponsive materials. rsc.org The introduction of an ethyl group at the 3-position can influence the electronic and steric environment of the naphthol core, thereby modulating its photophysical properties. Studies on related 2-naphthol systems provide insights into the potential photochemical pathways of 3-ethyl-2-naphthol derivatives.

For instance, the excited-state proton transfer (ESPT) is a well-documented phenomenon in 2-naphthol and its derivatives. acs.org Upon photoexcitation, the acidity of the hydroxyl group increases significantly, leading to proton transfer to a suitable acceptor in the surrounding medium. This process is often accompanied by a distinct change in the fluorescence emission, making these compounds useful as fluorescent probes. The presence of the ethyl group in 3-ethyl-2-naphthol could influence the rate and efficiency of ESPT by altering the local solvent environment and the stability of the excited state.

Furthermore, 2-naphthol derivatives can participate in photoinduced electron transfer (PET) and other photochemical reactions. For example, the photodimerization of 2-naphthol derivatives can be facilitated within confined environments, such as coordination cages. researchgate.net The substitution pattern on the naphthol ring, including the presence of an ethyl group, can affect the triplet energy of the molecule, which is a critical factor in many photochemical reactions. beilstein-journals.org For example, a study on acetylnaphthalene derivatives showed that the position of substituents influences the triplet energy, with 2,6-substituted patterns having higher triplet energies than 1,4 or 1,5 patterns. beilstein-journals.org

A recent study developed a photochemical method for the dearomatization of naphthols using riboflavin (B1680620) tetraacetate as a photocatalyst under visible light. acs.org This process involves the conversion of the naphthol derivative into a radical cation, which then undergoes cyclization. acs.org The efficiency of such reactions can be influenced by substituents on the naphthol ring. acs.org

Supramolecular Assembly Principles Utilizing 3-Ethyl-2-Naphthol

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. mdpi.com 3-Ethyl-2-naphthol, with its hydroxyl group and aromatic platform, is an excellent building block for constructing such assemblies.

Hydrogen bonding is a primary driving force in the self-assembly of 2-naphthol derivatives. The hydroxyl group of 3-ethyl-2-naphthol can act as both a hydrogen bond donor and acceptor, leading to the formation of various supramolecular motifs. libretexts.org In the solid state, these interactions can dictate the crystal packing, leading to structures like chains, sheets, or more complex networks. researchgate.net

The interplay between hydrogen bonding and other non-covalent forces, such as π-π stacking of the naphthalene (B1677914) rings, is crucial in determining the final architecture. The ethyl group can influence these interactions through steric effects, potentially favoring certain packing arrangements over others. Studies on similar systems, like 2-naphthol complexed with other molecules, have shown that subtle balances between hydrogen bonding and London dispersion forces determine the preferred geometry. rsc.org

In solution, hydrogen bonding can lead to the formation of aggregates or specific complexes with other molecules. The strength and directionality of these bonds are key to controlling the assembly process. libretexts.org For instance, intramolecular hydrogen bonds can also play a role in pre-organizing molecules for further assembly. libretexts.org

The combination of the photochemical activity of the 3-ethyl-2-naphthol core with the principles of supramolecular chemistry allows for the design of "smart" materials whose properties can be controlled by light. rsc.org By incorporating 3-ethyl-2-naphthol derivatives into larger supramolecular systems, it is possible to modulate their photochemical behavior.

For example, encapsulation of a photoactive guest within a host molecule can alter its excited-state lifetime, emission properties, and photoreactivity. whiterose.ac.uk The confined environment of a host can restrict conformational changes, protect the guest from quenchers, or pre-organize reactants for a specific photochemical transformation. acs.org

Exploration of Varied Supramolecular Architectures (Solution, Solid, Interface)

The self-assembly of 3-ethyl-2-naphthol systems can be explored in different environments, each offering unique opportunities and leading to distinct architectures.

In Solution: In solution, the assembly process is governed by a complex interplay of solute-solute, solute-solvent, and solvent-solvent interactions. Depending on the solvent and concentration, 3-ethyl-2-naphthol derivatives can exist as monomers, discrete oligomers, or larger aggregates. rsc.org Techniques like dynamic light scattering (DLS) can be used to probe the formation of larger supramolecular species in solution. acs.org The formation of vesicular self-assemblies has been observed for some 2-naphthol derivatives in binary solvent mixtures. rsc.org

In the Solid State: In the crystalline state, the molecules adopt a highly ordered arrangement, providing precise information about the intermolecular interactions at play. X-ray diffraction is the primary tool for elucidating these structures. The solid-state packing of 2-naphthol derivatives can lead to a variety of supramolecular architectures, including layered structures and intricate hydrogen-bonded networks. researchgate.net The specific arrangement in the solid state can have a profound impact on the material's bulk properties, including its photophysical response.

At Interfaces: The behavior of molecules at interfaces is crucial for many applications, such as sensors and molecular electronics. 3-Ethyl-2-naphthol derivatives can be deposited on surfaces to form self-assembled monolayers (SAMs) or thin films. The interactions with the substrate and between the molecules will determine the structure and properties of the interfacial layer. The orientation of the naphthol units at the interface can be controlled, which in turn can influence processes like charge transfer and surface wettability.

The study of these varied architectures is essential for understanding the fundamental principles of self-assembly and for designing new functional materials based on 3-ethyl-2-naphthol. frontiersin.org

Applications of 3 Ethyl 2 Naphthol and Its Derivatives in Advanced Materials Research

Utilization in Functional Materials Development

The development of functional materials relies on the design of molecules with specific, predictable properties. Naphthol derivatives, in general, are foundational in the production of dyes, pigments, and polymers. fardapaper.irgoogle.com The introduction of an ethyl group at the C-3 position of the 2-naphthol (B1666908) ring can influence the electronic and steric properties, offering a route to fine-tune the characteristics of resulting materials.

One specific derivative, 2-Naphthalenecarbonitrile, 3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-, has been identified as a compound of interest for applications in materials science and the synthesis of dyes, owing to its distinct physical and potential biological properties. ontosight.ai The synthesis of such complex derivatives typically involves multi-step organic reactions where the 3-ethyl-naphthol core serves as a critical building block. ontosight.ai

A significant area of application is in the synthesis of bioactive materials. Research into the catalytic asymmetric hydroxylative dearomatization of 2-naphthols has demonstrated a pathway to produce chiral ortho-quinols. nih.gov These structures are central to bioactive natural products like lacinilenes, which have been investigated for their ability to inhibit the growth of bacterial pathogens. nih.gov In these syntheses, 6-alkyl substituted 2-naphthols are key starting materials. The ethyl-substituted variant is well-tolerated in the reaction, leading to the corresponding dearomatized products in high yields and with excellent control over stereochemistry (enantioselectivity). nih.gov This highlights the role of the 3-ethyl-2-naphthol scaffold (equivalent to a 6-ethyl-2-naphthol (B1171595), depending on numbering conventions for the specific reaction) in creating advanced, functional materials with potential applications in biomedicine.

Table 1: Asymmetric Hydroxylative Dearomatization of 6-Alkyl-2-Naphthols

| Substrate (6-Alkyl-2-Naphthol) | Product Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| 6-Methyl-2-naphthol | 99% | 94:6 | nih.gov |

| 6-Ethyl-2-naphthol | 95% | 94.5:5.5 | nih.gov |

| 6-n-Butyl-2-naphthol | 99% | 95:5 | nih.gov |

| 6-i-Butyl-2-naphthol | 98% | 95:5 | nih.gov |

Roles in Catalysis and Catalytic System Design

The oxidative coupling of 2-naphthol produces 1,1'-bi-2-naphthol (B31242) (BINOL), an axially chiral molecule whose derivatives are among the most important and versatile ligands in asymmetric catalysis. rsc.orgresearchgate.net These ligands are crucial for creating catalysts that can control the stereochemical outcome of a reaction, a vital process in the synthesis of pharmaceuticals and fine chemicals. Various metal complexes, including those with iron, manganese, and vanadium, have been developed to catalyze this coupling reaction enantioselectively. rsc.orgresearchgate.netmdpi.com

While 3-ethyl-2-naphthol is a substituted 2-naphthol, its direct application as a ligand or a primary component in catalytic systems is not extensively documented in current literature. The research focus has predominantly been on its synthesis or on the use of the parent 2-naphthol for creating more complex ligand systems like BINOL. rsc.orgresearchgate.net The presence of the ethyl group at the 3-position would sterically influence how the molecule could coordinate to a metal center or self-assemble into a catalytic structure. While this suggests a potential for creating novel catalytic environments, it remains an area that is not yet fully explored. The development of catalysts from substituted naphthols like 3-ethyl-2-naphthol could offer a strategy for fine-tuning the electronic and steric properties of established catalytic systems, potentially leading to enhanced activity or selectivity.

Emerging Areas of Application in Chemical Science

A significant emerging trend in chemical synthesis is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step. fardapaper.ir 2-Naphthol and its derivatives are valuable substrates in MCRs for generating a wide array of heterocyclic compounds, such as xanthenes, chromenes, and naphthopyrans. fardapaper.irmdpi.com These scaffolds are present in many biologically active compounds and functional materials. fardapaper.ir The use of 3-ethyl-2-naphthol in such reactions offers a pathway to novel, functionalized heterocyclic structures, leveraging the efficiency of MCRs to build molecular complexity. nih.govmdpi.com

One-pot reactions, such as the Betti synthesis, combine 2-naphthol, an aldehyde, and an amine to produce 1-aminoalkyl-2-naphthols, which are important precursors for biologically active molecules and potential ligands. mdpi.comchemmethod.com The incorporation of 3-ethyl-2-naphthol into these established MCR protocols could yield a library of new compounds with unique substitution patterns, providing candidates for screening in drug discovery and materials science. mdpi.comarcjournals.org

The synthesis of bioactive lacinilene derivatives through the dearomatization of 6-ethyl-2-naphthol represents a key emerging application. nih.gov This methodology provides a direct, enantioselective route to ortho-quinol structures, which are important motifs in natural products with demonstrated biological activity. nih.gov This research front not only showcases the utility of the 3-ethyl-2-naphthol scaffold but also points toward its potential in the development of future therapeutics.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from 2-Naphthol via Multicomponent Reactions

| Heterocyclic Scaffold | Reactants | Potential Application | Reference |

|---|---|---|---|

| 14-Aryl-14H-dibenzo[a,j]xanthenes | 2-Naphthol, Aldehydes | Dyes, Fluorescent Materials | fardapaper.ir |

| 1H-Naphtho[2,1-b]pyrans | 2-Naphthol, Aldehydes, 1,3-Dicarbonyls | Functional Materials | fardapaper.ir |

| 1-(α-Aminoalkyl)-2-naphthols | 2-Naphthol, Aldehydes, Amines | Biologically Active Compounds, Ligands | mdpi.combeilstein-journals.org |

| 1-Carbamato-alkyl-2-naphthols | 2-Naphthol, Aldehydes, Carbamates | Intermediates for Bioactive Compounds | mdpi.comresearchgate.net |

| Naphthoxazinones | 2-Naphthol, Aldehydes, Methyl Carbamate | Biologically Active Compounds | mdpi.com |

Q & A

Q. How can fluorescence spectroscopy combined with machine learning algorithms improve the quantification of 3-ethyl-2-naphthol in complex mixtures?

Fluorescence spectroscopy coupled with FastICA-SVR (Fast Independent Component Analysis–Support Vector Regression) enables accurate quantification of naphthol derivatives in mixtures. For 3-ethyl-2-naphthol, this method uses spectral deconvolution to resolve overlapping signals, achieving recovery rates of 96.6–105.5% and root mean square error (RMSEP) below 0.12 μg·L⁻¹ . Researchers should validate the model with calibration curves and cross-check against HPLC for robustness.

Q. What structural characterization techniques are effective for identifying non-covalent interactions in 3-ethyl-2-naphthol?

Q. What discrepancies in melting point data indicate impurities in 3-ethyl-2-naphthol samples?

A broad or depressed melting range (e.g., 115–121°C vs. literature 121–123°C) suggests impurities. Recrystallization from ethyl acetate or ethanol, followed by TLC analysis, can isolate pure product. Monitor melting point recovery to assess purification efficacy .

Q. How does the ethyl group influence the UV-Vis absorption properties of 2-naphthol derivatives?

The ethyl substituent at the 3-position alters electron density, shifting absorption maxima. Compare UV-Vis spectra of 2-naphthol and 3-ethyl-2-naphthol in cyclohexane or supercritical CO₂. Use excitation-emission matrices to track protonation states in varying solvents .

Q. What are best practices for ensuring reproducibility in proton transfer studies involving 3-ethyl-2-naphthol?

Standardize solvent density (e.g., supercritical CO₂ at 35°C) and amine concentrations. Use bilinear regression to analyze absorption spectra and calculate equilibrium constants (pK). Validate results against literature values for analogous systems .

Advanced Research Questions

Q. How can chiral catalysts be optimized for enantioselective dearomatization of 3-ethyl-2-naphthol derivatives?

Scandium(III)–N,N′-dioxide complexes induce face-selective dearomatization. Steric hindrance from the ethyl group requires ligand tuning (e.g., bulky amide units) to enhance enantioselectivity. Monitor reaction progress via HPLC with chiral columns and compare to X-ray crystallography data .

Q. What role does solvent density play in modulating acid-base equilibria of 3-ethyl-2-naphthol in supercritical CO₂?

Higher solvent densities increase dielectric constant, stabilizing ion pairs. Measure absorption at 335 nm to track proton transfer to amines (e.g., DIEA). Use semi-empirical equations to correlate density-dependent pK shifts with solvent polarity .

Q. What are the implications of H–H non-covalent interactions on the conformational dynamics of 3-ethyl-2-naphthol?

Non-covalent H–H interactions in cis/trans conformers affect rotational barriers. Characterize via rotational spectroscopy and compare to semi-experimental effective structures (SEqM). The ethyl group may sterically stabilize one conformer, altering reaction pathways .

Q. How can multivariate regression resolve spectral overlaps in mixtures containing 3-ethyl-2-naphthol?

Apply FastICA-SVR to deconvolute fluorescence spectra. Train models with synthetic mixtures of 3-ethyl-2-naphthol and interferents (e.g., 1-naphthol). Validate using RMSEP and recovery rates, ensuring algorithm adaptability to ethyl-substituted analogues .

Q. Which quantum mechanical methods predict electronic effects of ethyl substituents on 2-naphthol?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density redistribution caused by the ethyl group. Compare HOMO-LUMO gaps and electrostatic potential maps with experimental UV-Vis and NMR data to validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.